molecular formula C16H15NO3S2 B2734595 (Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 303027-66-9

(Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2734595
CAS No.: 303027-66-9
M. Wt: 333.42
InChI Key: OFDIZLINEQUBEA-QBFSEMIESA-N
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Description

(Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic rhodanine derivative that serves as a key chemical scaffold in medicinal chemistry research, particularly in the development of enzyme inhibitors. Its core structure, the 5-benzylidenerhodanine motif, is extensively investigated for its ability to act as a potent pharmacophore for targeting a variety of enzymes. Research indicates that this compound and its analogs exhibit significant inhibitory activity against bacterial peptide deformylase (PDF) , a validated antibacterial target, suggesting its value in exploring novel antibacterial agents to combat drug-resistant pathogens. Furthermore, the rhodanine nucleus is a privileged structure in drug discovery, known for its interaction with diverse biological targets. The specific (Z)-configuration of the benzylidene group and the functionalization with an allyl ester moiety in this compound provide a versatile platform for structure-activity relationship (SAR) studies. Researchers utilize this chemical probe to investigate mechanisms of enzyme inhibition and to design new lead compounds for infectious disease and other therapeutic areas . Its primary research value lies in its utility as a tool compound for biochemical assay development and as a precursor for synthesizing more complex analogs for high-throughput screening and target validation.

Properties

IUPAC Name

prop-2-enyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-2-10-20-14(18)8-9-17-15(19)13(22-16(17)21)11-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDIZLINEQUBEA-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thioxothiazolidinone Synthesis

The foundational step involves constructing the 2-thioxothiazolidin-4-one scaffold. A modified procedure from Gehrke's work proves effective:

  • Rhodanine precursor preparation :
    Condensation of thiourea with diethyl acetylenedicarboxylate in ethanol yields rhodanine (thiazolidine-2,4-dithione). Subsequent oxidation with hydrogen peroxide selectively converts the 4-thione to a ketone, forming 2-thioxothiazolidin-4-one.

  • Benzylidene introduction :
    Knoevenagel condensation with benzaldehyde derivatives under acidic conditions (pTSA, 80°C) installs the arylidene group. The Z-selectivity (>90%) is achieved through kinetic control, as demonstrated in recent studies.

Key reaction parameters :

Factor Optimal Condition Impact on Yield
Catalyst pTSA (10 mol%) 85% yield
Solvent Toluene Z:E = 9:1
Reaction time 6 hr Minimal oligo.

N-3 Alkylation with Propanoate Side Chain

The patent CN111253255A provides critical insights into propanoate installation:

  • Alkylation protocol :
    • Substrate: 5-benzylidene-2-thioxothiazolidin-4-one (1 eq)
    • Electrophile: Allyl 3-bromopropanoate (1.2 eq)
    • Base: K₂CO₃ (2 eq) in anhydrous DMF
    • Temperature: 60°C, 12 hr under N₂

This method achieves 78% yield with complete retention of Z-configuration. The bromopropanoate precursor can be prepared via acetyl bromide-mediated esterification, offering a scalable one-pot approach.

Stereochemical Considerations

The Z-configuration is preserved through:

  • Low-temperature reactions (<60°C) to prevent isomerization
  • Use of non-polar solvents (toluene/hexane) to stabilize the transition state
  • Exclusion of strong bases that could induce tautomerization

Comparative analysis of synthetic routes:

Method Yield (%) Z-Selectivity Scalability
Conventional Knoevenagel 65 82% Moderate
Microwave-assisted 88 95% High
Flow chemistry 72 89% Industrial

Advanced Characterization Data

While specific spectral data for the title compound remains unpublished, analogues provide reliable benchmarks:

  • ¹H NMR (CDCl₃) :

    • δ 7.35-7.45 (m, 5H, Ar-H)
    • δ 6.82 (s, 1H, =CH-Ar)
    • δ 5.90 (m, 1H, allyl CH)
    • δ 5.30 (dd, 2H, allyl CH₂)
  • IR (KBr) :

    • 1715 cm⁻¹ (C=O, thiazolidinone)
    • 1680 cm⁻¹ (C=O, ester)
    • 1250 cm⁻¹ (C=S)

Mechanistic Insights

The formation pathway involves three distinct stages:

Stage 1 : Acid-catalyzed Knoevenagel condensation generates the benzylidene intermediate through a six-membered transition state. The Z-selectivity arises from steric hindrance between the thiazolidinone oxygen and aldehyde substituents.

Stage 2 : SN2 alkylation at N-3 proceeds via a dual hydrogen-bonding mechanism, where the thioxo group activates the nitrogen nucleophile while the base abstracts protons from the propanoate electrophile.

Stage 3 : Final esterification employs Steglich conditions (DCC/DMAP) when working with acid precursors, though pre-formed bromopropanoates are preferred for industrial-scale synthesis.

Industrial Scale-Up Considerations

Adapting laboratory procedures for mass production requires:

  • Continuous flow reactors to manage exothermic alkylation steps
  • Membrane-based solvent recovery systems for DMF/toluene mixtures
  • Crystallization-induced asymmetric transformation to enhance Z-purity

Patent CN111253255A demonstrates that acetyl bromide-mediated esterification reduces waste generation by 40% compared to traditional HBr methods.

Chemical Reactions Analysis

Types of Reactions

(Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The allyl ester moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological research.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.

Mechanism of Action

The mechanism of action of (Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of the target compound, highlighting differences in substituents and molecular properties:

Compound Substituents Molecular Formula Molecular Weight Key Features Reference
(Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate 5-benzylidene, 3-allyl propanoate Not provided Not provided Allyl ester enhances lipophilicity; Z-configuration stabilizes planar conformation N/A
(Z)-3-(5-(5-Chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid 5-(5-chloro-2-oxoindolin-3-ylidene), 3-propanoic acid C₁₄H₉ClN₂O₄S₂ 368.82 Chloroindolinone substituent may improve apoptosis-inducing activity
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 5-(4-methylbenzylidene), 3-propanamide, N-(3-hydroxyphenyl) C₂₀H₁₈N₂O₃S₂ 398.5 Propanamide group increases hydrogen-bonding potential; pKa ~9.53
5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone 5-(4-methoxyphenyl)methylene, 3-(4-hydroxyphenyl) C₁₇H₁₄N₂O₂S 314.37 Methoxy and hydroxy groups enhance solubility and antioxidant activity

Key Observations :

  • Substituent Diversity: The target compound’s allyl propanoate ester distinguishes it from analogs with carboxylic acids (e.g., ) or amides (e.g., ), which alter solubility and metabolic stability.
  • Arylidene Modifications : Replacing benzylidene with 4-methylbenzylidene (as in ) or 4-methoxyphenylmethylene (as in ) introduces steric or electronic effects. For example, the methyl group in may hinder enzymatic degradation, while methoxy in enhances electron-donating capacity.
Physicochemical Properties
  • Lipophilicity : The allyl ester in the target compound likely increases logP compared to the carboxylic acid in (predicted logP for : ~1.43 g/cm³).
  • Acidity/Basicity: The propanamide in has a predicted pKa of ~9.53 due to the phenolic hydroxyl group, whereas the allyl ester in the target compound is less acidic (pKa ~12–14 for esters).

Biological Activity

(Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its biological activity. The structural formula can be represented as follows:

C12H11NO3S2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3\text{S}_2

This compound includes an allyl group, a benzylidene moiety, and a thioxothiazolidinone ring, which contribute to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The thiazolidinone structure is associated with the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating potential antimicrobial effects.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in biological tissues.

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit potent antioxidant activity. For instance, studies have shown that these compounds can inhibit lipid peroxidation in vitro, suggesting protective effects against oxidative damage.

Antimicrobial Activity

Thiazolidinone derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrate that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound's structural features suggest it may interact with inflammatory mediators. Preliminary studies indicate that it could reduce the production of pro-inflammatory cytokines in cell cultures.

Data Tables

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantInhibits lipid peroxidation
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of thiazolidinone derivatives, including this compound. Results showed significant inhibition of reactive oxygen species (ROS) generation in vitro.
  • Antimicrobial Evaluation : In another investigation, the compound was tested against various microbial strains. It exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Inflammation Reduction : A cellular study demonstrated that treatment with this compound led to decreased levels of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages.

Q & A

Q. What are the established synthetic routes for (Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how are reaction conditions optimized?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of a thiourea derivative with chloroacetic acid under acidic conditions to form the thioxothiazolidinone core .
  • Step 2 : Knoevenagel condensation with benzaldehyde derivatives to introduce the benzylidene group. Sodium acetate in glacial acetic acid (reflux, 4–5 h) is critical for yield optimization .
  • Step 3 : Allylation of the propanoic acid intermediate using allyl bromide under basic conditions (e.g., K₂CO₃ in ethanol) . Key parameters for optimization include solvent polarity (acetic acid or DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of aldehydes to thiazolidinone precursors .

Q. Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., allyl protons at δ 4.5–5.5 ppm, thioxo sulfur at δ 170–180 ppm) and confirm regiochemistry .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~1600 cm⁻¹ (C=N) validate the thiazolidinone core .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves the Z-configuration of the benzylidene group .

Q. What are the key functional groups influencing the compound’s reactivity and stability?

  • Thioxothiazolidinone Core : Susceptible to nucleophilic attack at the C2 sulfur and oxidation at the C4 carbonyl .
  • Benzylidene Moiety : The Z-configuration introduces steric hindrance, affecting π-π stacking in biological systems .
  • Allyl Ester : Hydrolyzes under acidic/basic conditions, enabling prodrug strategies .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene group impact biological activity compared to the E-isomer?

  • Steric Effects : The Z-isomer’s planar structure enhances interactions with hydrophobic enzyme pockets (e.g., antimicrobial targets like FabI enoyl reductase) .
  • Electronic Effects : Conjugation between the benzylidene and thiazolidinone rings alters electron density, modulating redox activity (e.g., ROS generation in anticancer assays) .
  • Experimental Validation : Comparative bioassays (e.g., MIC values against S. aureus) show 2–4x higher potency for Z-isomers due to improved target binding .

Q. What strategies reconcile conflicting bioactivity data across studies for similar thiazolidinone derivatives?

  • Assay Standardization : Discrepancies arise from variations in cell lines (e.g., MCF-7 vs. HeLa), solvent systems (DMSO vs. ethanol), and endpoint measurements (MTT vs. resazurin) .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .
  • Structural Correlations : Use SAR to isolate substituent effects (e.g., 4-chloro vs. 4-methoxy benzylidene groups altering logP and membrane permeability) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like COX-2 (PDB ID: 5KIR) or HDACs, highlighting hydrogen bonds with the thioxo group .
  • MD Simulations : GROMACS simulations assess stability of ligand-target complexes over 100 ns, identifying critical residues (e.g., Arg90 in HDAC8) .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA > 80 Ų limits CNS penetration) and CYP450 inhibition risks .

Q. What methodologies optimize reaction yields for scaled synthesis while maintaining stereochemical purity?

  • Catalyst Screening : Triethylamine or Cs₂CO₃ improves allylation efficiency (yield increases from 48% to 68%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 5 h to 30 min for Knoevenagel steps, minimizing isomerization .
  • Chromatographic Purification : Reverse-phase HPLC with acetonitrile/water gradients isolates Z-isomers (>98% purity) .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Thiazolidinone Derivatives

CompoundTarget Activity (IC₅₀, μM)Key SubstituentReference
(Z)-Allyl derivative12.3 (COX-2 inhibition)Benzylidene (Z)
(E)-Allyl derivative28.7 (COX-2 inhibition)Benzylidene (E)
4-Chloro analog8.9 (HDAC8 inhibition)4-Cl-Benzylidene

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
Solvent for KnoevenagelGlacial acetic acid75% → 88%
Catalyst for AllylationCs₂CO₃ in ethanol52% → 68%
Temperature for CyclizationReflux (110°C)60% → 82%

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